

Pharmacological Profile of 3-Methylmorphine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Methylmorphine*

Cat. No.: *B1198739*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylmorphine, commonly known as codeine, is an opioid analgesic and antitussive agent. [1][2] It is a naturally occurring alkaloid found in the opium poppy (*Papaver somniferum*) and is structurally related to morphine. [3] Codeine itself is a weak agonist at opioid receptors and exerts its primary analgesic effects through its metabolic conversion to morphine. [1][4][5] This technical guide provides an in-depth overview of the pharmacological profile of 3-methylmorphine, including its mechanism of action, pharmacodynamics, pharmacokinetics, and metabolism, with a focus on quantitative data and detailed experimental methodologies.

Mechanism of Action & Pharmacodynamics

3-Methylmorphine is a prodrug that primarily exerts its analgesic effects following its conversion to morphine, a potent mu (μ)-opioid receptor agonist. [1][5][6] Codeine itself has a much lower affinity for the μ -opioid receptor compared to morphine. [7]

Upon binding to μ -opioid receptors, which are G-protein coupled receptors (GPCRs), morphine initiates a signaling cascade that leads to a reduction in neuronal excitability and the inhibition of nociceptive neurotransmitter release. [3][6] This results in analgesia, the primary therapeutic effect of codeine.

Receptor Binding Affinities

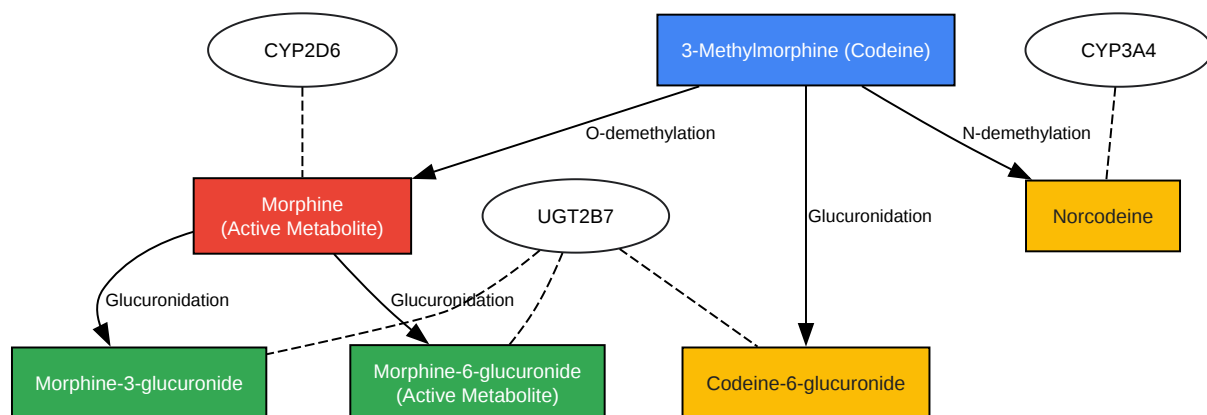
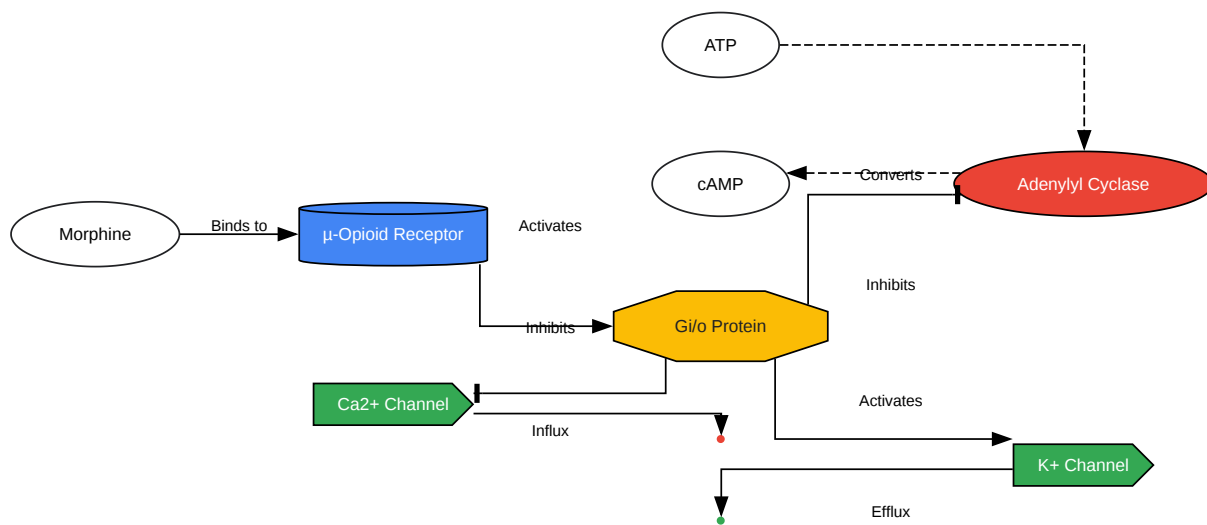
The binding affinity of 3-methylmorphine and its primary active metabolite, morphine, to various opioid receptors is a key determinant of their pharmacological activity. The inhibitor constant (K_i) is a measure of the binding affinity, with lower values indicating a higher affinity.

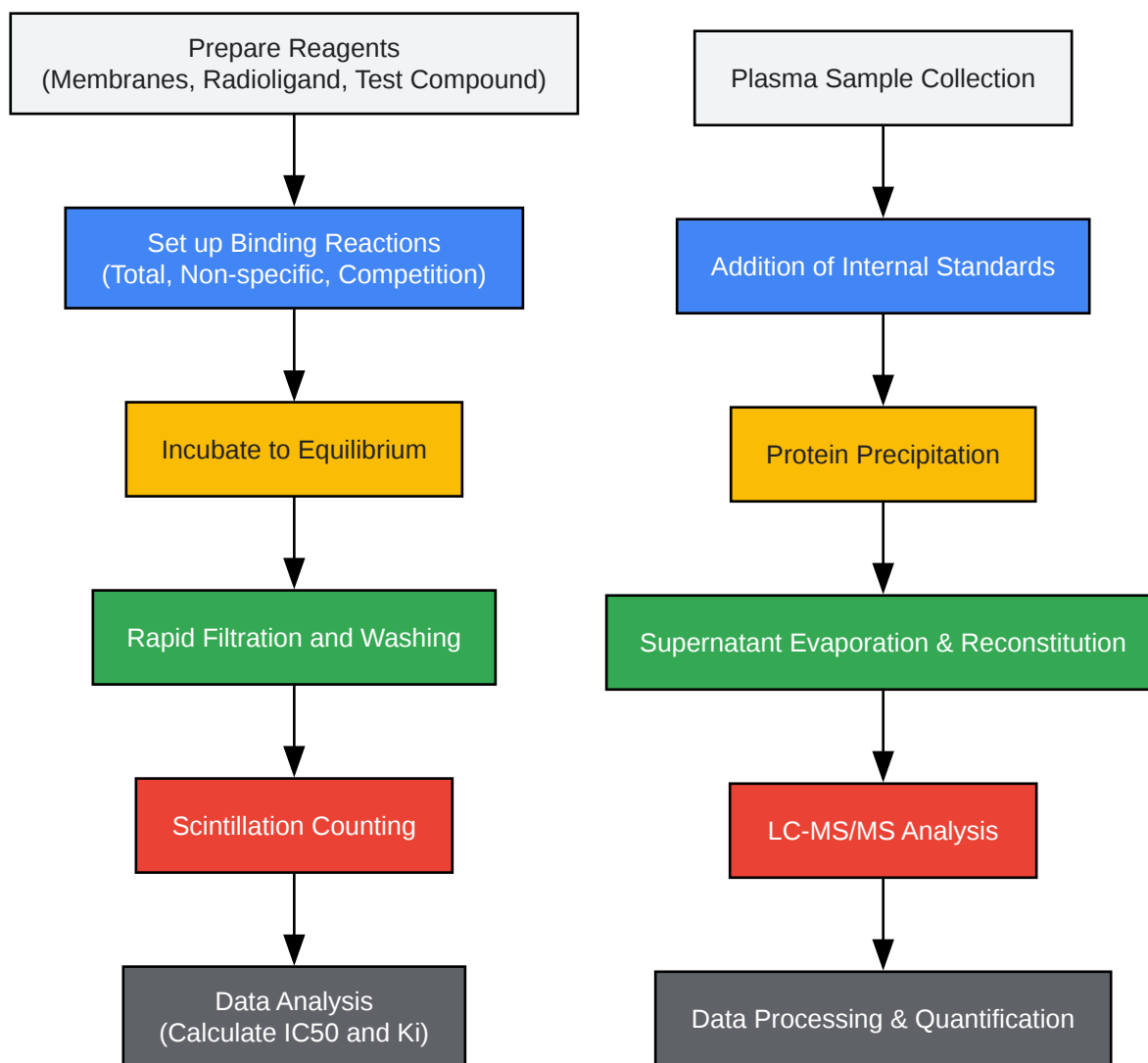
Compound	μ -Opioid Receptor (K_i , nM)	δ -Opioid Receptor (K_i , nM)	κ -Opioid Receptor (K_i , nM)
3-Methylmorphine (Codeine)	79	>1000	>1000
Morphine	1.2	-	-

Data compiled from multiple sources. The exact values can vary based on the experimental conditions.

Signaling Pathway

The activation of the μ -opioid receptor by morphine, the active metabolite of codeine, triggers a cascade of intracellular events mediated by inhibitory G-proteins (G_i/o). This signaling pathway ultimately leads to the modulation of ion channels and intracellular cyclic adenosine monophosphate (cAMP) levels.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Development of a Quantitative LC-MS-MS Assay for Codeine, Morphine, 6-Acetylmorphine, Hydrocodone, Hydromorphone, Oxycodone and Oxymorphone in Neat Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Physiologically based pharmacokinetic modeling to predict the pharmacokinetics of codeine in different CYP2D6 phenotypes [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Human pharmacokinetic study of immediate-release (codeine phosphate) and sustained-release (codeine Contin) codeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoform selectivity and kinetics of morphine 3- and 6-glucuronidation by human udp-glucuronosyltransferases: evidence for atypical glucuronidation kinetics by UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. μ -Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- To cite this document: BenchChem. [Pharmacological Profile of 3-Methylmorphine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198739#pharmacological-profile-of-3-methylmorphine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

